4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multicomponent reactions. One common method includes the condensation of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one
Uniqueness
4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of a furan ring, a methoxyphenyl group, and a pyrazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[3-(furan-2-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18N2O5/c1-24-13-5-2-4-12(10-13)14-11-15(16-6-3-9-25-16)20(19-14)17(21)7-8-18(22)23/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,23) |
InChI Key |
RVJYLHOQKNZBAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O |
Origin of Product |
United States |
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